oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine
Overview
Description
Oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivative. . The amine derivative, N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine, is a more complex structure that includes an ether and an amine functional group.
Scientific Research Applications
Oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine typically involves multiple steps:
Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide.
Synthesis of the Amine Derivative: The amine derivative can be synthesized through a series of reactions involving the formation of an ether linkage and the introduction of the amine group. This may involve the reaction of 2-propan-2-yloxyphenol with 3-chloropropylamine under basic conditions to form the intermediate, followed by further reactions to introduce the butan-2-amine group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: The amine derivative can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: Both oxalic acid and the amine derivative can undergo substitution reactions. For example, the hydroxyl groups in oxalic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carbon dioxide, water.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted oxalic acid derivatives and amines.
Mechanism of Action
The mechanism of action of oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine involves its interaction with molecular targets such as enzymes and proteins. The oxalic acid component can chelate metal ions, affecting enzyme activity, while the amine derivative can interact with receptors and other proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in various applications.
Calcium Oxalate: A naturally occurring compound found in plants and animals.
Properties
IUPAC Name |
oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-5-14(4)17-11-8-12-18-15-9-6-7-10-16(15)19-13(2)3;3-1(4)2(5)6/h6-7,9-10,13-14,17H,5,8,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTQQQUSIGSFGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC=CC=C1OC(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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